1-(azepan-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups and rings. The pyridine and triazole rings, for example, are aromatic and would therefore be involved in electrophilic aromatic substitution reactions. The azepane ring, being a saturated seven-membered ring, would have different reactivity, potentially undergoing nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the sulfanyl group could make the compound polar and potentially soluble in water, while the multiple ring structures could contribute to a relatively high molecular weight .Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic Compound Synthesis : Research has shown the synthesis of new nitrogen bridge-head triazolopyridines, pyridotriazines, and pyridotriazepines incorporating various moieties, prepared from reactions with electrophilic reagents. These compounds are explored for their potential in biological and medicinal applications due to their unique structural properties (Abdel-Megid et al., 2013).
Antimicrobial Activity : Another study synthesized chromone-linked 2-pyridone fused with 1,2,4-triazoles, 1,2,4-triazines, and 1,2,4-triazepines ring systems, which were then screened for antimicrobial activity. Certain compounds demonstrated significant activity, suggesting the potential for developing new antimicrobial agents (Ali & Ibrahim, 2010).
Catalysis and Synthetic Applications
- Cycloaddition Reactions : A method involving air-stable azomethine ylides prepared via rhodium-catalyzed reactions allowed for catalytic multicomponent [5 + 2] cycloaddition reactions. This method facilitates the synthesis of biologically active 1,4-diazepine compounds, highlighting the role of catalysis in creating complex heterocyclic structures (Lee et al., 2014).
Advanced Heterocyclic Structures
- Diheteroaryl Thienothiophene Derivatives : Research into the synthesis of diheteroaryl thienothiophene derivatives demonstrates the utility of heterocyclic compounds in creating novel materials with potential applications in electronic devices and as pharmaceutical intermediates (Mabkhot et al., 2011).
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c25-17(23-10-3-1-2-4-11-23)13-26-16-8-7-15-20-21-18(24(15)22-16)14-6-5-9-19-12-14/h5-9,12H,1-4,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBNFXKSXTVXOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.